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molecular formula C6H6ClN3O2 B072119 Methyl 3-amino-6-chloropyrazine-2-carboxylate CAS No. 1458-03-3

Methyl 3-amino-6-chloropyrazine-2-carboxylate

Cat. No. B072119
M. Wt: 187.58 g/mol
InChI Key: JGAJCAJHSHUPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE030563

Procedure details

One of the intermediates, 2-amino-5-chloropyrazine is prepared following the general procedure of Palamidessi and Bernardi, J. Org. Chem. 29, 2491 (1964), wherein methyl 2-amino-3-pyrazinylcarboxylate is allowed to react with chlorine in acetic acid to yield methyl 2-amino-5-chloro-3-pyrazinylcarboxylate. This ester is hydrolyzed with aqueous sodium hydroxide to yield 2-amino-3-carboxy-5-chloropyrazine, which is then heated in tetrahydronaphthalene and decarboxylated to yield the desired 2-amino-5-chloropyrazine.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([O:10]C)=[O:9])=[N:6][C:5]([Cl:12])=[CH:4][N:3]=1.[OH-].[Na+]>>[NH2:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[N:6][C:5]([Cl:12])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(N=C1C(=O)OC)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(N=C1C(=O)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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